molecular formula C16H16N4OS B12130584 3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide

3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide

Cat. No.: B12130584
M. Wt: 312.4 g/mol
InChI Key: UNTYCFGFJCJENN-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents like ethanol and dimethylformamide. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to these enzymes, the compound can disrupt cellular processes and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide apart is its unique combination of the benzothiazole and pyrazine moieties, which enhances its biological activity and specificity. The presence of the tert-butyl group further improves its stability and bioavailability .

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-tert-butylpyrazine-2-carboxamide

InChI

InChI=1S/C16H16N4OS/c1-16(2,3)20-14(21)12-13(18-9-8-17-12)15-19-10-6-4-5-7-11(10)22-15/h4-9H,1-3H3,(H,20,21)

InChI Key

UNTYCFGFJCJENN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=NC=CN=C1C2=NC3=CC=CC=C3S2

Origin of Product

United States

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